molecular formula C22H29ClN4O4S2 B2497602 6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215472-20-0

6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2497602
CAS No.: 1215472-20-0
M. Wt: 513.07
InChI Key: WPORMGYBKGOMEX-UHFFFAOYSA-N
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Description

6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule featuring a fused thieno[2,3-c]pyridine core. Its structure includes:

  • A tetrahydrothieno[2,3-c]pyridine scaffold, which combines a thiophene ring with a partially saturated pyridine moiety.
  • A 6-isopropyl substituent on the tetrahydrothieno ring.
  • A 4-(pyrrolidin-1-ylsulfonyl)benzamido group at position 2.
  • A carboxamide group at position 3.

Properties

IUPAC Name

6-propan-2-yl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2.ClH/c1-14(2)25-12-9-17-18(13-25)31-22(19(17)20(23)27)24-21(28)15-5-7-16(8-6-15)32(29,30)26-10-3-4-11-26;/h5-8,14H,3-4,9-13H2,1-2H3,(H2,23,27)(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPORMGYBKGOMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound shares structural motifs with adenosine A1 receptor modulators and thiophene derivatives. Below is a comparative analysis:

Compound Core Structure Key Substituents Biological Activity
6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide HCl Thieno[2,3-c]pyridine 6-isopropyl, 4-(pyrrolidin-1-ylsulfonyl)benzamido, carboxamide Hypothesized allosteric modulation (based on SAR trends)
PD 81,723 [(2-amino-4,5-dimethyl-3-thienyl)-(3-(trifluoromethyl)phenyl)methanone] Thiophene 4,5-dimethyl, 3-(trifluoromethyl)benzoyl Allosteric enhancement of adenosine A1 binding (EC50 = 0.2 µM); competitive antagonism
1-Aminofluoren-9-one Fluorenone Conformationally locked keto and amino groups Moderate allosteric activity, supports intramolecular H-bonding hypothesis
Benzene-based analogs (e.g., 2-amino-3-benzoylbenzene) Benzene 2-amino, 3-benzoyl Reduced activity compared to thiophene derivatives

Structure-Activity Relationship (SAR) Insights

Core Heterocycle Requirements
  • Thiophene vs. Benzene: Replacement of the thiophene ring with benzene reduces allosteric enhancement activity, as seen in adenosine A1 receptor modulators . However, fusion with pyridine (as in the target compound) may preserve or modify activity depending on substitution patterns.
Substituent Effects
  • 6-Isopropyl Group : Alkyl substitution at the 6-position (analogous to 4-position in simpler thiophenes) may enhance steric interactions with receptor pockets, similar to 4-methyl/ethyl substitutions in PD 81,723 .
  • Benzamido Group: The 4-(pyrrolidin-1-ylsulfonyl)benzamido substituent introduces a bulky sulfonamide group. This contrasts with PD 81,723’s 3-trifluoromethylbenzoyl group, which optimizes hydrophobic interactions.
  • Carboxamide at Position 3 : This group likely mimics the essential keto carbonyl in classical thiophene derivatives, which is critical for hydrogen bonding and receptor engagement .
Allosteric vs. Competitive Activity
  • The target compound’s structural complexity may decouple allosteric enhancement from competitive antagonism, a phenomenon observed in PD 81,723, where substituents dictate activity ratios .

Spectroscopic and Structural Analysis

  • NMR Profiling : Comparative NMR studies (e.g., chemical shifts in regions corresponding to substituents) could identify structural perturbations. For example, shifts in regions analogous to "Region A" (positions 39–44) and "Region B" (29–36) in related compounds (Figure 6, ) may localize the effects of the pyrrolidin-1-ylsulfonyl group.

Methodological Considerations in SAR Studies

  • Lumping Strategies : Compounds with similar scaffolds (e.g., thiophene derivatives) are often grouped to streamline reaction modeling, as seen in lumping strategies that reduce computational complexity . This approach may overlook subtle substituent effects but aids in initial SAR hypothesis generation.

Research Findings and Implications

  • Its tetrahydrothieno[2,3-c]pyridine core balances the electronic effects of thiophene with the hydrogen-bonding capacity of pyridine, a combination underexplored in existing SAR studies .
  • Further studies should prioritize in vitro receptor binding assays and molecular dynamics simulations to validate hypothesized interactions.

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